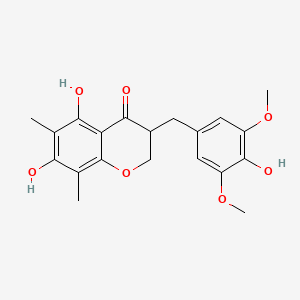

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of condensation and cyclization reactions. For instance, the starting materials might include 4-hydroxy-3,5-dimethoxybenzaldehyde and 2,4-dihydroxyacetophenone. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the chromanone structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling the temperature, pH, and solvent conditions, as well as using catalysts to speed up the reaction. The final product would then be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Antioxidant Activity

One of the primary applications of this compound is its antioxidant activity . Research indicates that it can effectively scavenge free radicals, which are implicated in various diseases and aging processes. The antioxidant properties are attributed to the presence of multiple hydroxyl groups in its structure, enhancing its ability to donate electrons and neutralize reactive species.

Case Study: Antioxidant Efficacy

A study conducted by Lin et al. (2010) demonstrated that this compound exhibits significant antioxidant activity when isolated from Ophiopogon japonicus. The findings showed that it could reduce oxidative stress markers in vitro, suggesting potential applications in nutraceuticals aimed at preventing oxidative damage and associated diseases .

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Case Study: Inhibition of Inflammatory Markers

A recent study evaluated the impact of this compound on inflammatory markers in human cell lines. Results indicated a reduction in the expression of interleukins and tumor necrosis factor-alpha (TNF-α), highlighting its potential as a therapeutic agent for inflammatory diseases .

Pharmacological Research

The compound has been explored for its pharmacological potential , particularly concerning its effects on various biological systems.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating moderate efficacy against these pathogens .

Case Study: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of various derivatives of this compound against standard bacterial strains. The results confirmed its effectiveness as a potential candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one exerts its effects involves its interaction with various molecular targets. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. For example, its antioxidant activity is due to its ability to donate hydrogen atoms and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

3’,4’,5-Trihydroxy-3,7-dimethoxyflavone: This compound shares a similar flavonoid structure and also exhibits antioxidant properties.

4-Hydroxy-3,5-dimethoxybenzyl alcohol: Known for its antiviral properties, this compound has a simpler structure but shares some functional groups with 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one.

Uniqueness

What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which confer specific chemical reactivity and biological activity. Its chromanone structure also provides a distinct framework that can interact with various biological targets in unique ways.

Biological Activity

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one, commonly referred to as Luteoin , is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H22O7

- Molecular Weight : 374.38 g/mol

- CAS Number : 212201-12-2

- Appearance : Powder

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : Approximately 620.4 °C at 760 mmHg

Antioxidant Activity

Luteoin exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. For instance, a study highlighted its ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that Luteoin can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), which is often upregulated in inflammatory conditions . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Luteoin has garnered attention for its anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptosis .

Study on Antioxidant Activity

In a study conducted by Lin et al. (2010), Luteoin was isolated from Ophiopogon japonicus and evaluated for its antioxidant activity. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a natural antioxidant agent .

Study on Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory effects of Luteoin in a murine model of arthritis. The results demonstrated that administration of Luteoin significantly reduced paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Anticancer Mechanism Exploration

Research published in the Journal of Pharmacology explored the anticancer mechanisms of Luteoin on human breast cancer cells. The study found that Luteoin treatment led to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary natural sources and isolation methods for this compound?

The compound is isolated from the fibrous roots of Ophiopogon japonicus (Liliaceae family). Standard isolation involves solvent extraction (e.g., chloroform, ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Structural confirmation is achieved via NMR, mass spectrometry, and X-ray crystallography .

Q. What in vitro assays are used to evaluate its antioxidant activity?

Common assays include:

- Hydroxyl radical (·OH) scavenging : Measured via the Fenton reaction system.

- Hydrogen peroxide (H₂O₂) scavenging : Quantified using peroxidase-coupled spectrophotometric methods.

- DPPH/ABTS radical scavenging : Colorimetric assays to assess electron-donating capacity.

Dose-response curves (typically 10–100 µM) are generated, with IC₅₀ values compared to standards like ascorbic acid .

Q. How is cytotoxicity assessed in cancer cell lines?

The compound’s cytotoxicity is evaluated using:

- HeLa-S3 cells : Treated with 10–100 µM for 24–72 hours.

- MTT/WST-1 assays : Measures mitochondrial activity via tetrazolium salt reduction.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.

Controls include solvent-only (e.g., DMSO ≤0.1%) and positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How do structural modifications to the benzyl group influence bioactivity?

Modifications at the 3-benzyl position (e.g., methoxy/hydroxy substitutions) alter electron distribution and hydrogen-bonding capacity, affecting radical scavenging and cytotoxicity. For example:

- Increased methoxy groups : Enhance lipophilicity (logP ↑) but reduce water solubility.

- Hydroxy groups at C4' : Improve antioxidant activity by stabilizing free radicals via resonance.

Synthetic analogs are characterized via X-ray crystallography (e.g., bond angles, packing motifs) and compared in bioassays .

Q. What methodological challenges arise in reconciling conflicting cytotoxicity data?

Discrepancies may stem from:

- Cell line variability : HeLa-S3 vs. other lines (e.g., MCF-7) differ in membrane permeability and metabolic activity.

- Solvent effects : DMSO >0.1% can artifactually inhibit cell growth.

- Assay interference : Antioxidant activity may confound MTT results by reducing tetrazolium salts directly.

Solution : Standardize protocols (e.g., ISO 10993-5) and validate findings with orthogonal assays (e.g., ATP luminescence) .

Q. How can bioavailability challenges be addressed in in vivo studies?

The compound’s low solubility (0.027 g/L in water) and moderate logP (~2.1) limit bioavailability. Strategies include:

- Nanoformulation : Liposomal encapsulation improves plasma half-life.

- Prodrug synthesis : Esterification of hydroxyl groups enhances intestinal absorption.

- Co-administration : Synergistic agents (e.g., piperine) inhibit Phase II metabolism.

Pharmacokinetic parameters (Cₘₐₓ, AUC) are quantified via LC-MS/MS .

Properties

IUPAC Name |

5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKPEDLHLKPUKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.